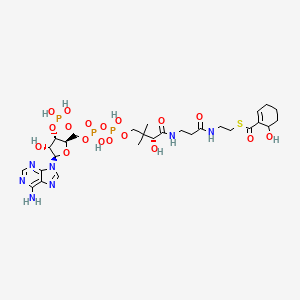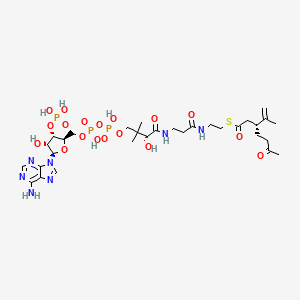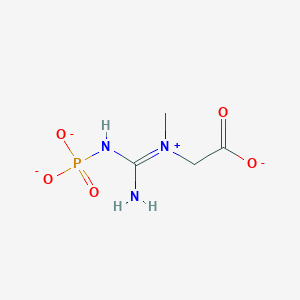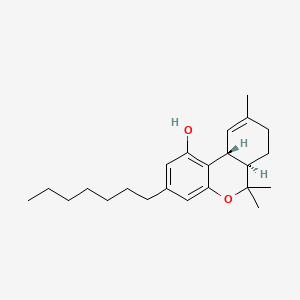
3-Heptyl-delta(1)-tetrahydrocannabinol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-heptyl-delta(1)-tetrahydrocannabinol and its isomers involves the synthesis of substituted resorcinols, followed by acid-catalyzed condensation with trans-para-menthadienol. This method leads to the production of delta(8)-THC analogues, among which the 1′-, 2′-, and 3′-methylheptyl analogues have been found to be more potent than delta(8)-THC, while the 4′-, 5′-, and 6′-methylheptyl isomers are approximately equal in potency to delta(8)-THC (Huffman et al., 1998).
Molecular Structure Analysis
The molecular structure of 3-Heptyl-delta(1)-tetrahydrocannabinol and related compounds has been studied to understand their interaction with cannabinoid receptors. The length of the side alkyl chain, for example, influences the biological activity of these cannabinoids, with longer side chains showing enhanced cannabimimetic properties compared to delta(9)-THC itself (Citti et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 3-Heptyl-delta(1)-tetrahydrocannabinol include its synthesis pathways and modifications leading to various analogues with different potencies and receptor affinities. These reactions are crucial for exploring the pharmacological potential of these compounds and their interactions with CB1 and CB2 cannabinoid receptors (Huffman et al., 1998).
Physical Properties Analysis
The physical properties of 3-Heptyl-delta(1)-tetrahydrocannabinol, such as solubility, melting point, and stability, are essential for its formulation and delivery in scientific studies. These properties are influenced by the compound's molecular structure and are critical for its handling and application in research settings.
Chemical Properties Analysis
The chemical properties of 3-Heptyl-delta(1)-tetrahydrocannabinol, including its reactivity, oxidation potential, and interactions with cannabinoid receptors, determine its pharmacological profile. Studies on analogues with different side chains have shown that modifications at the C-1 position of Delta9-tetrahydrocannabinol can lead to compounds with significant affinity for the CB1 and CB2 receptors, indicating the potential for tailored pharmacological activities (Burdick et al., 2010).
Applications De Recherche Scientifique
Cannabinoid Receptor Interaction
3-Heptyl-delta(1)-tetrahydrocannabinol, a variant of tetrahydrocannabinol (THC), shows potent interaction with cannabinoid receptors. It has been found to bind with considerable affinity, indicating its potential in studies related to cannabinoid receptor functions and the endocannabinoid system. Notably, a study showed that the 1,1-dimethylheptyl homologue of 7-hydroxy-delta 6-tetrahydrocannabinol is highly potent, binding to cannabinoid receptors with considerable specificity and lower dissociation constant (KD) compared to other compounds (Devane et al., 1992).
Therapeutic Potential
Research has highlighted the potential therapeutic applications of non-psychotropic cannabinoids, including variants like 3-Heptyl-delta(1)-tetrahydrocannabinol. These compounds are of interest due to their potential benefits in various physiological processes without the psychotropic effects commonly associated with THC (Izzo et al., 2009).
Synthesis and Potency
Studies on the synthesis and pharmacological aspects of isomeric methylheptyl-delta8-tetrahydrocannabinols, which include 3-Heptyl-delta(1)-tetrahydrocannabinol, have shown that certain analogues are more potent than delta8-THC. These findings are important for understanding the structure-activity relationship of cannabinoids and developing more effective therapeutic agents (Huffman et al., 1998).
Effect on Platelet Activation
Research involving delta9-tetrahydrocannabinol (THC) has shown its effects on human platelets, including the expression of activated platelet fibrinogen receptor and P selectin. The presence of cannabinoid receptors (CB1 and CB2) on platelet membranes suggests a potential receptor-dependent pathway for THC-induced platelet activation. These insights could be relevant for understanding the effects of 3-Heptyl-delta(1)-tetrahydrocannabinol in similar contexts (Deusch et al., 2004).
Endocannabinoid System in Development
The endocannabinoid system, influenced by compounds like THC, plays a vital role in early life stages, such as in milk suckling and growth in mice. Understanding the interaction of 3-Heptyl-delta(1)-tetrahydrocannabinol with this system can provide insights into its role in early development and potential therapeutic applications (Fride et al., 2001).
Modulation of Synaptic Transmission
Studies have shown that delta9-tetrahydrocannabinol can modulate glutamatergic synaptic transmission, which is crucial for understanding its effects on cognition and potentially psychoactive properties. Research in this area can be extended to 3-Heptyl-delta(1)-tetrahydrocannabinol to explore its impact on synaptic activity and related neurological processes (Shen & Thayer, 1999).
Propriétés
IUPAC Name |
(6aR,10aR)-3-heptyl-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O2/c1-5-6-7-8-9-10-17-14-20(24)22-18-13-16(2)11-12-19(18)23(3,4)25-21(22)15-17/h13-15,18-19,24H,5-12H2,1-4H3/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTMRZHYTZMJKX-RTBURBONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203228 | |
| Record name | Tetrahydrocannabinol-C7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Heptyl-delta(1)-tetrahydrocannabinol | |
CAS RN |
54763-99-4 | |
| Record name | 3-Heptyl-delta(1)-tetrahydrocannabinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054763994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrocannabinol-C7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydrocannabiphorol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTK87HN3LG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






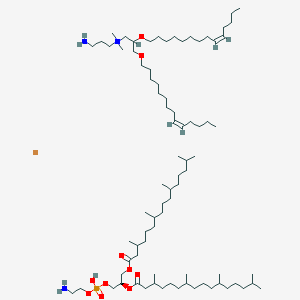

![[hydroxy(phenyl)methyl]succinyl-CoA](/img/structure/B1242575.png)
